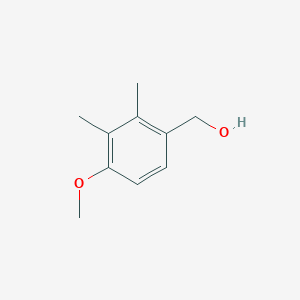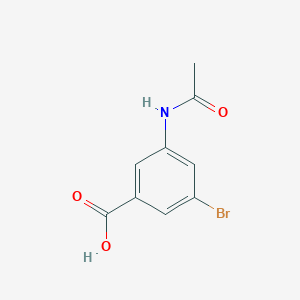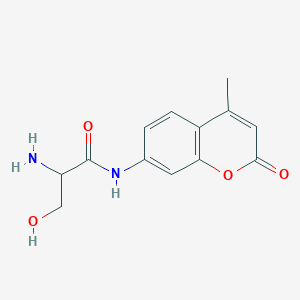![molecular formula C13H18N2 B1335269 2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-22-1](/img/structure/B1335269.png)
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.3 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is 1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyloctahydropyrrolo[3,4-c]pyrrole are not detailed in the literature, pyrrole compounds are known to participate in a wide range of reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride, as well as Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a colorless to pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Alkylation and Benzylation : Pyrrole, including structures similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, is used as a directing group for regioselective alkylation and benzylation. This process yields substituted pyrrol-2-yl benzenes, useful in various chemical syntheses (Wiest, Poethig, & Bach, 2016).
Synthesis of Pyrrolo[3,4-d][1,2]diazepines : The heterocyclic analogs of 2,3-benzodiazepine structure, including pyrrolo[3,4-c]pyrrole derivatives, are synthesized for potential use in medicinal compounds. This includes developing methods for preparing pyrrolo[3,4-d][1,2]diazepines, a compound class linked to the design of medicinal compounds (Kharaneko & Bogza, 2013).
Carbon-13 NMR Study : Detailed studies using carbon-13 NMR (nuclear magnetic resonance) have been conducted on various pyrrole derivatives, including 2-benzyl and 2-methyl derivatives. This research is vital for understanding the electronic structure and chemical behavior of these compounds (Ohnmacht et al., 1983).
Aryl-Csp(3) Bond Rotation Barriers : Research into the rotation barriers of aryl-Csp(3) bonds in pyrrole derivatives, including those similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, helps understand their dynamic features. This knowledge is crucial for their application in various chemical and pharmaceutical syntheses (Damodaran et al., 2009).
Applications in Materials Science
Electropolymerization and Electrochemical Properties : Derivatives of pyrrole, including those similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, have been used to develop self-assembled monolayers and electropolymerized materials. These materials are studied for their electrochemical properties, indicating potential applications in advanced material sciences (Schneider et al., 2017).
Synthesis of Luminescent Polymers : The synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, has been explored. These polymers exhibit strong fluorescence and are of interest for applications in organic electronics (Zhang & Tieke, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSJQWEYXEPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007067 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
86732-22-1, 172739-04-7 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
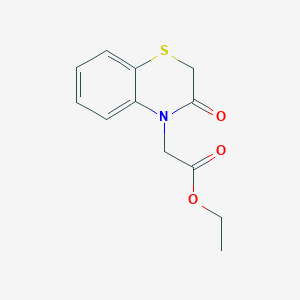
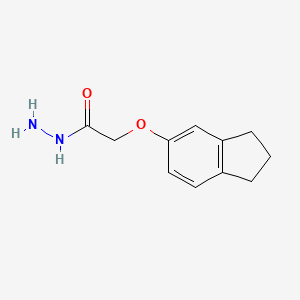
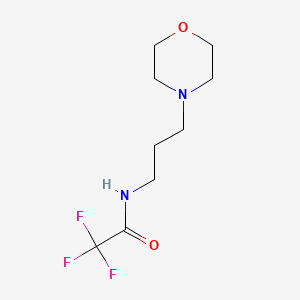
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)
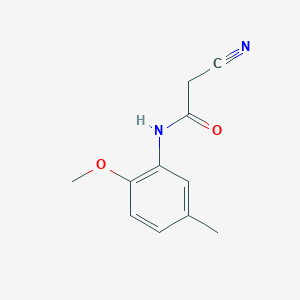
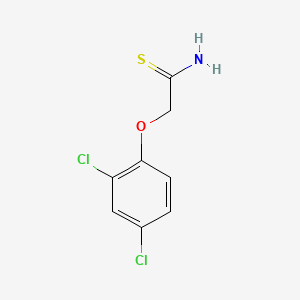
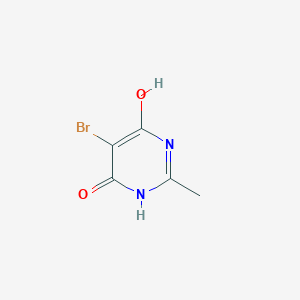
![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)
